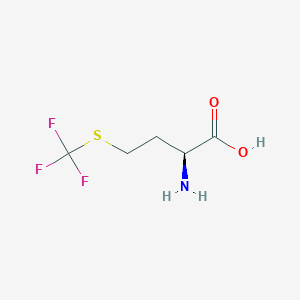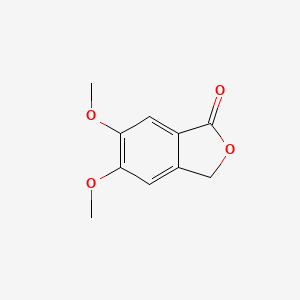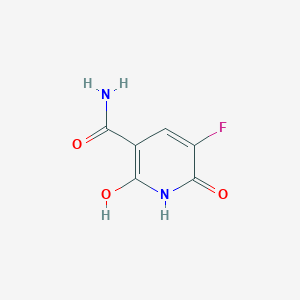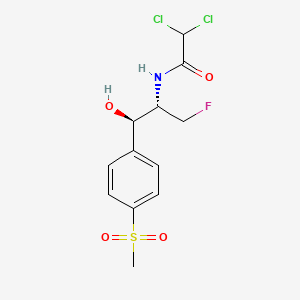
Trifluoromethionine
概要
説明
Trifluoromethionine is a fluorinated analogue of methionine, an essential amino acid. It is characterized by the replacement of the methyl group in methionine with a trifluoromethyl group, resulting in the chemical formula C₅H₈F₃NO₂S . This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields.
作用機序
Target of Action
Trifluoromethionine primarily targets two enzymes: Methionine–tRNA ligase and Methionine aminopeptidase . These enzymes are found in organisms like Escherichia coli . Methionine–tRNA ligase is involved in protein synthesis, while Methionine aminopeptidase plays a role in the maturation of proteins .
Mode of Action
This compound is a fluorinated methionine analogue . Its mode of action is unique to microaerophilic/anaerobic microorganisms that possess Methionine γ-lyase (MGL) . The compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
It’s known that the compound undergoes β, γ-elimination forming trifluoro-methanethiol (cf3sh) that is converted to carbonothionic difluoride which subsequently interacts with primary amino groups of the enzymes’ lysine moieties, causing cellular toxicities .
Result of Action
The molecular and cellular effects of this compound’s action are complex. In Entamoeba histolytica, for example, resistance to this compound was observed when there was a complete lack of Methionine γ-lyase (MGL) activity. This was accompanied by increased cell adhesion and decreased cytolysis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, in vitro studies have shown that exposure of trophozoites to low levels of this compound, followed by a gradual stepwise increase in drug concentration, leads to the selection of a this compound-resistant strain .
生化学分析
Biochemical Properties
Trifluoromethionine interacts with various enzymes and proteins. For instance, it interacts with Methionine–tRNA ligase and Methionine aminopeptidase in Escherichia coli . Difluoromethionine (DFM) and this compound (TFM) are stable analogs of methionine and were synthesized to study the effect of fluorination on the electronic properties of the sulfur atom in this amino acid .
Cellular Effects
This compound has shown to be highly toxic in vitro to the anaerobic protozoan parasite Trichomonas vaginalis, to anaerobic bacteria containing methionine γ-lyase, and to Escherichia coli expressing the trichomonad gene . It also has exceptional activity against the parasite growing in vivo .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with Methionine–tRNA ligase and Methionine aminopeptidase in Escherichia coli . Inside the cell, this compound is catabolized by methionine γ-lyase .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes such as Methionine–tRNA ligase and Methionine aminopeptidase
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of methionine with trifluoromethyl iodide in the presence of a base . This reaction typically occurs under mild conditions and yields trifluoromethionine as the primary product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis .
化学反応の分析
Types of Reactions: Trifluoromethionine undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can participate in cyanogen bromide (CNBr) cleavage reactions, where it exhibits resistance compared to methionine .
Common Reagents and Conditions: Common reagents used in reactions with this compound include CNBr, formic acid, and various oxidizing and reducing agents . The conditions for these reactions are typically mild to moderate, ensuring the stability of the trifluoromethyl group.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, CNBr cleavage of this compound-containing proteins results in formylated peptide fragments .
科学的研究の応用
Trifluoromethionine has a wide range of applications in scientific research:
類似化合物との比較
Methionine: The parent compound, which lacks the trifluoromethyl group.
Trifluoromethylcysteine: Another fluorinated analogue with a similar structure but different biological activity.
Fluoroalkylhomocysteines: Compounds with varying lengths of the fluoroalkyl chain.
Uniqueness: Trifluoromethionine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to certain reactions, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLTSVBCXYTQK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC(F)(F)F)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962362 | |
| Record name | Trifluoromethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-52-3, 4220-05-7 | |
| Record name | S-(Trifluoromethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOROMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trifluoromethionine exert its effect on target organisms?
A1: this compound acts as a prodrug, meaning it requires enzymatic conversion to exert its effect. Organisms expressing the enzyme methionine γ-lyase (MGL) metabolize TFM, generating toxic products like carbonothioic difluoride. [] This disrupts cellular processes and leads to cell death. [, ]
Q2: Can you elaborate on the role of methionine γ-lyase in this compound's mechanism of action?
A2: Methionine γ-lyase (MGL) is an enzyme found in certain bacteria, plants, and protozoa but is absent in mammals. This makes MGL an attractive drug target. [, ] TFM acts as a substrate for MGL. The enzyme converts TFM into toxic metabolites, leading to the death of the organism. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H8F3NO2S, and its molecular weight is 203.19 g/mol.
Q4: Is there spectroscopic data available that confirms the structure of this compound and its incorporation into proteins?
A5: Yes, 19F NMR spectroscopy has been instrumental in confirming the structure of TFM and its successful incorporation into proteins. [, ] Researchers observed distinct 19F NMR signals corresponding to TFM within the protein structure, demonstrating its presence and providing insights into its environment within the protein.
Q5: Has this compound been used in any catalytic applications?
A6: While TFM itself is not known to possess catalytic properties, its incorporation into enzymes like lambda lysozyme did not hinder the enzyme's function. [] This suggests potential for using TFM as a probe in enzymatic studies without disrupting normal activity.
Q6: Have there been any computational studies on this compound?
A7: Yes, ab initio molecular orbital calculations were used to analyze the similarities and differences between methionine and TFM. [] These studies provided insights into the impact of the trifluoromethyl group on the molecule's electronic structure and properties.
Q7: How does modifying the structure of this compound affect its activity?
A8: Research on L-difluoromethionine (DFM), a related analog, showed differences in toxicity compared to TFM against Escherichia coli expressing TvMGL1 and Trichomonas vaginalis. [] This highlights how even minor structural modifications can influence the biological activity and toxicity of these compounds.
Q8: What is the in vitro efficacy of this compound against Entamoeba histolytica?
A9: this compound exhibited potent amebicidal activity against Entamoeba histolytica trophozoites in culture, with an IC50 of 18 μM. [] This indicates its potential as a treatment for amebiasis.
Q9: Has the efficacy of this compound been evaluated in animal models?
A10: Yes, TFM showed remarkable activity against Trichomonas vaginalis in an in vivo model. [] A single dose of TFM prevented lesion formation in five out of six mice challenged with the parasite, demonstrating its potential for in vivo efficacy.
Q10: What are the known resistance mechanisms to this compound?
A11: In Entamoeba histolytica, downregulation of methionine γ-lyase (EhMGL) is a key mechanism of resistance. [, ] This downregulation reduces the conversion of TFM into its toxic metabolites, allowing the parasite to survive.
Q11: Is there evidence of cross-resistance between this compound and other anti-amoebic drugs?
A12: Studies showed that Entamoeba histolytica with acquired resistance to TFM remained susceptible to other anti-amoebic drugs like chloroquine, metronidazole, paromomycin, and tinidazole. [] This suggests that TFM targets a distinct pathway and may be effective against metronidazole-resistant strains.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide](/img/structure/B3429718.png)




